N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide
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Overview
Description
N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Scientific Research Applications
N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets.
Agriculture: It is explored for its potential use as a pesticide or herbicide due to its ability to disrupt biological processes in pests and weeds.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Future Directions
The future directions for research on this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, and exploration of its potential biological activities. Given the known activities of similar compounds, it could be of interest in fields such as medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3,4-diethoxybenzohydrazide with isobutyric acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxadiazole derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced oxadiazole rings.
Substitution: Modified oxadiazole compounds with various substituents.
Mechanism of Action
The mechanism of action of N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects. In cancer research, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)isobutyramide
- N-(5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)isobutyramide
- N-(5-(3,4-dimethoxyphenyl)-1,3,4-triazol-2-yl)isobutyramide
Uniqueness
N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide is unique due to the presence of the diethoxyphenyl group, which can enhance its lipophilicity and potentially improve its biological activity compared to similar compounds with dimethoxyphenyl groups. The oxadiazole ring also contributes to its stability and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-5-21-12-8-7-11(9-13(12)22-6-2)15-18-19-16(23-15)17-14(20)10(3)4/h7-10H,5-6H2,1-4H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYBFYIRMHDLBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C(C)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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